molecular formula C9H14O B14719836 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol CAS No. 14661-60-0

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol

Cat. No.: B14719836
CAS No.: 14661-60-0
M. Wt: 138.21 g/mol
InChI Key: QXMHEZBFMHGDIR-UHFFFAOYSA-N
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Description

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol (C₁₂H₁₈O) is a bicyclic alcohol characterized by a hydroxyl (-OH) group attached to the 5th carbon of a partially hydrogenated indene ring system. Its structure combines a fused cyclohexene and cyclopentane moiety, with the hydroxyl group introducing polarity and hydrogen-bonding capacity .

Properties

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHEZBFMHGDIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)CC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70776987
Record name 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14661-60-0
Record name 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70776987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol typically involves the hydrogenation of indene. This process can be carried out using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions may vary, but a common setup includes a temperature range of 50-100°C and a hydrogen pressure of 1-5 atmospheres .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved efficiency. The use of high-pressure hydrogenation reactors with catalysts like Pd/C or nickel-based catalysts is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6,7-Hexahydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The hydroxyl group (-OH) in the compound can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analog 1: 4,7-Methano-1H-inden-5-ol

  • Structure: Features a methano bridge (CH₂) between carbons 4 and 7, creating additional ring strain and altering spatial geometry compared to the target compound .
  • The hydroxyl group position (C5) remains conserved, but steric effects from the bridge may hinder reactivity.
  • Synthesis: Not explicitly detailed, but similar hydrogenation or cyclization strategies may apply.

Structural Analog 2: 2,3,4,5,6,7-Hexahydro-1H-indene-1-one (CAS 22118-00-9)

  • Structure : Ketone analog (C₉H₁₂O) with a carbonyl group at C1 instead of a hydroxyl group .
  • Key Differences :
    • Boiling Point : 124–125°C at 17 Torr, lower than typical alcohols due to reduced hydrogen bonding .
    • Density : 1.0437 g/cm³, reflecting lower polarity compared to the hydroxylated target compound .
    • Reactivity : The ketone is more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the target alcohol may undergo oxidation or esterification.
  • Applications : Used in organic synthesis as a precursor for fragrances or pharmaceuticals .

Structural Analog 3: 6-(tert-Butyl)-2,3-dihydro-1H-inden-5-ol (CAS 1623-09-2)

  • Structure : Incorporates a bulky tert-butyl group at C6, increasing molecular weight (C₁₃H₁₈O) and lipophilicity .
  • LogP: Higher hydrophobicity (predicted via XlogP) compared to the target compound, suggesting better membrane permeability in biological systems .
  • Applications: Potential use in antioxidants or surfactants due to its steric shielding and stability .

Structural Analog 4: 5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol (CAS 3199-73-3)

  • Structure : Benzyl ether-protected hydroxyl group at C5 (C₁₆H₁₆O₂) .
  • Key Differences :
    • Protection Strategy : The benzyloxy group enhances stability under acidic/basic conditions, unlike the free -OH in the target compound.
    • Applications : Intermediate in pharmaceutical synthesis, enabling controlled deprotection for drug delivery systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Functional Group Boiling Point (°C) Density (g/cm³) Key Feature
2,3,4,5,6,7-Hexahydro-1H-inden-5-ol C₁₂H₁₈O 178.27 -OH N/A N/A Bicyclic alcohol
4,7-Methano-1H-inden-5-ol C₁₂H₁₈O 178.27 -OH, CH₂ bridge N/A N/A Methano bridge-induced strain
2,3,4,5,6,7-Hexahydro-1H-indene-1-one C₉H₁₂O 136.19 C=O 124–125 (17 Torr) 1.0437 Ketone reactivity
6-(tert-Butyl)-2,3-dihydro-1H-inden-5-ol C₁₃H₁₈O 190.28 -OH, tert-butyl N/A N/A Enhanced lipophilicity
5-(Benzyloxy)-2,3-dihydro-1H-inden-1-ol C₁₆H₁₆O₂ 240.29 -OCH₂C₆H₅ N/A N/A Protected hydroxyl group

Research Implications and Gaps

  • Synthesis: The target compound may be synthesized via hydrogenation of indenol derivatives (e.g., analogous to methods in ) or enzymatic reduction of ketones (e.g., 2,3,4,5,6,7-Hexahydro-1H-indene-1-one) .
  • Applications: Potential uses in agrochemicals, fragrances, or pharmaceuticals, leveraging its polar -OH group for solubility and derivatization.
  • Data Gaps : Experimental data on boiling point, solubility, and biological activity for the target compound are absent in the evidence, necessitating further study.

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